trans-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester
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Overview
Description
trans-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester: is a chemical compound characterized by its trifluoromethyl group attached to the piperidine ring, which is a six-membered nitrogen-containing heterocycle. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: : The synthesis begins with piperidine or its derivatives as the starting material.
Esterification: : The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride method.
Industrial Production Methods
In an industrial setting, the production process may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
trans-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding acid or other oxidized derivatives.
Reduction: : Reduction reactions can reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can replace the trifluoromethyl group or other substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: : Nucleophiles like amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Trifluoromethyl-piperidine-2-carboxylic acid and its derivatives.
Reduction: : Reduced derivatives of the trifluoromethyl group.
Substitution: : Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
trans-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester: has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: : It has potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.
Industry: : The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which trans-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
trans-4-Trifluoromethyl-piperidine-2-carboxylic acid methyl ester: is compared with similar compounds such as:
trans-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester
These compounds share structural similarities but differ in their functional groups and applications. The uniqueness of This compound lies in its specific trifluoromethyl group placement and its resulting chemical and biological properties.
Properties
IUPAC Name |
methyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHDIGEQRHIJX-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CCN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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